molecular formula C19H30O B14311306 3-(Tridec-1-EN-1-YL)phenol CAS No. 113318-53-9

3-(Tridec-1-EN-1-YL)phenol

Cat. No.: B14311306
CAS No.: 113318-53-9
M. Wt: 274.4 g/mol
InChI Key: LYWIUCZXQCDUJA-UHFFFAOYSA-N
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Description

3-(Tridec-1-EN-1-YL)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a long aliphatic chain (tridec-1-en-1-yl) attached to the phenol ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tridec-1-EN-1-YL)phenol typically involves the alkylation of phenol with a tridec-1-en-1-yl halide. This reaction can be carried out under basic conditions using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, forming a phenoxide ion. The phenoxide ion then undergoes nucleophilic substitution with the tridec-1-en-1-yl halide to form the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Tridec-1-EN-1-YL)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Tridec-1-EN-1-YL)phenol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Tridec-1-EN-1-YL)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison: 3-(Tridec-1-EN-1-YL)phenol is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties compared to other phenols. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in applications requiring amphiphilic properties .

Properties

CAS No.

113318-53-9

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

3-tridec-1-enylphenol

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h12-17,20H,2-11H2,1H3

InChI Key

LYWIUCZXQCDUJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC1=CC(=CC=C1)O

Origin of Product

United States

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